molecular formula C19H15Cl2NO2 B1462608 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-81-9

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1462608
M. Wt: 360.2 g/mol
InChI Key: PQWCJBLUHUJXNI-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 . It has a molecular weight of 360.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C .

Scientific Research Applications

    Medicinal Chemistry

    • Quinoline is an essential segment of both natural and synthetic compounds . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

    Industrial Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

    Proteomics Research

    • “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments involving protein interactions and functions .

    Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . The synthesis protocols include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods could potentially be applied to synthesize “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” and study its biological and pharmaceutical activities .

    Multicomponent Reaction

    • A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole . This suggests that “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” could potentially be used in similar multicomponent reactions to synthesize new compounds .

    Proteomics Research

    • “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments involving protein interactions and functions .

    Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . The synthesis protocols include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods could potentially be applied to synthesize “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” and study its biological and pharmaceutical activities .

    Multicomponent Reaction

    • A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole . This suggests that “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” could potentially be used in similar multicomponent reactions to synthesize new compounds .

Safety And Hazards

This compound is considered an irritant .

properties

IUPAC Name

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWCJBLUHUJXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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